![molecular formula C22H24ClN3O4 B4935223 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate, also known as MK-212, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of mood, anxiety, and cognition. The compound has also been found to modulate the activity of other neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has several advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. The compound has also been extensively studied, and its effects on the central nervous system are well understood. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of research is the development of new therapeutic applications for the compound. For example, it may be possible to use this compound in the treatment of other psychiatric disorders, such as bipolar disorder or schizophrenia. Another area of research is the development of new analogs of the compound that may have improved therapeutic properties. Finally, there is also a need for further research into the mechanism of action of this compound, which may help to identify new therapeutic targets for the treatment of psychiatric disorders.
合成法
The synthesis of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate involves the reaction of 2-chlorobenzylamine with 1H-indole-3-carboxaldehyde in the presence of piperazine and acetic acid. The resulting compound is then treated with oxalic acid to obtain the oxalate salt of 3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of effects on the central nervous system, including antidepressant, anxiolytic, and antipsychotic effects. The compound has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3.C2H2O4/c21-19-7-3-1-5-16(19)14-23-9-11-24(12-10-23)15-17-13-22-20-8-4-2-6-18(17)20;3-1(4)2(5)6/h1-8,13,22H,9-12,14-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZOGVLOGWGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-1H-indole;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
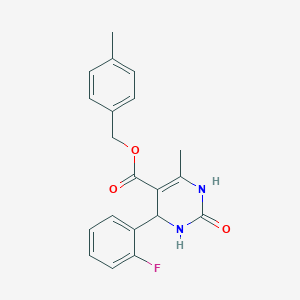
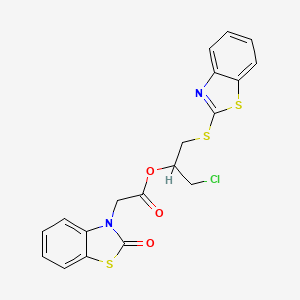
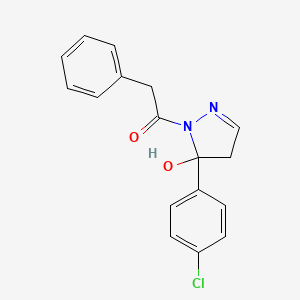
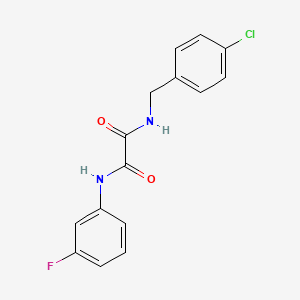
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
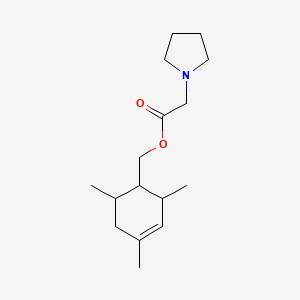
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4935261.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-cyclopentyl-3-pyrrolidinyl)methyl]urea](/img/structure/B4935264.png)